Cefuroxime is derived from cephalosporin C, which is produced by the fungus Acremonium chrysogenum. The compound can be synthesized through various chemical processes that modify its structure to enhance its antibacterial properties.
Cefuroxime is classified as a second-generation cephalosporin. Its structural modifications compared to first-generation cephalosporins allow it to exhibit a broader spectrum of activity against certain resistant bacteria. It is commonly marketed under brand names such as Zinacef and Ceftin.
The synthesis of cefuroxime typically involves several key steps that modify cephalosporin C or related compounds. One common method includes the reaction of 7-aminocephalosporanic acid with various acylating agents to form cefuroxime axetil, which is a prodrug form that improves oral bioavailability.
The synthesis process may also involve the use of different solvents and catalysts to optimize yield and purity. For example, one study described a method where cefuroxime was dissolved in methanol and reacted with ammonium bicarbonate under controlled conditions to produce cefuroxime salts with enhanced solubility characteristics . The resulting compounds were characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Cefuroxime has a complex molecular structure characterized by a β-lactam ring fused to a dihydrothiazine ring. The chemical formula for cefuroxime axetil is C16H19N3O5S, and its molecular weight is approximately 365.4 g/mol.
The structural formula can be represented as follows:
Cefuroxime undergoes various chemical reactions that can affect its stability and efficacy. One significant reaction involves hydrolysis of the β-lactam ring, which can be catalyzed by β-lactamase enzymes produced by certain bacteria, leading to antibiotic resistance.
In laboratory settings, cefuroxime can be reacted with different functional groups to form derivatives that may possess enhanced properties or reduced toxicity. For instance, the reaction of cefuroxime with haloester compounds has been explored to create esters with improved pharmacokinetic profiles .
Cefuroxime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), particularly PBP3, leading to the inhibition of transpeptidation—a critical step in peptidoglycan cross-linking.
This binding disrupts the integrity of the bacterial cell wall, ultimately causing cell lysis due to osmotic pressure. Cefuroxime is effective against a range of bacteria, including Streptococcus pneumoniae and Escherichia coli, although its effectiveness can be compromised by β-lactamase production or alterations in PBPs in resistant strains .
Relevant data regarding its melting point indicates that cefuroxime has a melting point around 150 °C .
Cefuroxime's primary application lies in its use as an antibiotic for treating bacterial infections in clinical settings. Its broad-spectrum activity makes it suitable for empirical therapy before specific bacterial identification occurs. Additionally, cefuroxime has been studied for its potential use in combination therapies aimed at enhancing treatment efficacy against resistant bacterial strains.
CAS No.: 24622-61-5
CAS No.: 13170-18-8
CAS No.:
CAS No.:
CAS No.:
CAS No.: 2361643-62-9